molecular formula C10H8BrF3O3 B1418083 Ethyl 5-bromo-2-(trifluoromethoxy)benzoate CAS No. 773135-66-3

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

Cat. No. B1418083
M. Wt: 313.07 g/mol
InChI Key: SLKPMXBBJPIOPB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is 1S/C10H8BrF3O3/c1-2-16-9(15)7-5-6(11)3-4-8(7)17-10(12,13)14/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-bromo-2-(trifluoromethoxy)benzoate are not extensively detailed in the search results. It is known that the compound has a molecular weight of 313.07 g/mol and an InChI code that encodes its molecular structure . Additional properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Aryne Route Synthesis

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is used in the synthesis of various organic compounds. For example, it is involved in the generation of phenyllithium intermediates, which are key for the synthesis of naphthalenes and their derivatives. This process includes treatment with lithium diisopropylamide and subsequent trapping and isomerization steps (Schlosser & Castagnetti, 2001).

Synthesis of Anti-Cancer Drugs

In medicinal chemistry, this compound plays a role in the synthesis of Nilotinib, an antitumor agent. The process involves several steps, including reactions with 4-methyl-1H-imidazole and cyanamide, leading to the production of specific phenylamine and benzoate compounds (Wang Cong-zhan, 2009).

Photostimulated Reactions

In photochemistry, this chemical is used in photostimulated reactions with aryl and alkyl chlorides and bromides to yield reduced products or cyclized reduced products. These reactions demonstrate its utility in forming complex organic structures under specific conditions (Vaillard, Postigo, & Rossi, 2004).

Hydrodehalogenation and Radical Cyclization

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate also finds application in hydrodehalogenation and reductive radical cyclization reactions, exemplifying its versatility in various organic synthesis methodologies (Kawashima et al., 1993).

Benzofuran Synthesis

This compound is used in the synthesis of benzofuran analogues, which have potential antimicrobial and pharmacological applications. The process involves reactions with hydroxylamine hydrochloride and cyclization in the presence of a base (Parameshwarappa, Basawaraj, & Sangapure, 2008).

Synthesis of Anti-Juvenile Hormone Agents

Another interesting application is in the synthesis of compounds with anti-juvenile hormone activity, which has implications in pest control and entomology (Fujita et al., 2005).

Safety And Hazards

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-5-6(11)3-4-8(7)17-10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKPMXBBJPIOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661126
Record name Ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-(trifluoromethoxy)benzoate

CAS RN

773135-66-3
Record name Ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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